MRS2698

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

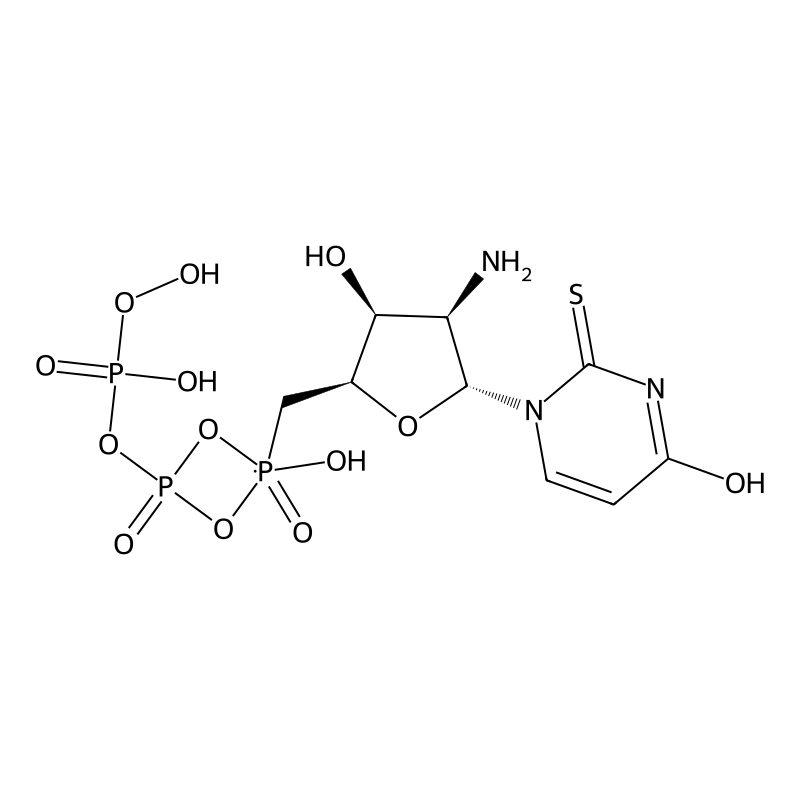

MRS2698 is a synthetic organic compound recognized primarily as a potent and selective agonist of the P2Y2 receptor, a subtype of purinergic receptors that are G protein-coupled. This compound is structurally derived from uridine triphosphate (UTP), featuring modifications that enhance its affinity and selectivity for the P2Y2 receptor over other P2Y receptor subtypes. The chemical structure of MRS2698 includes a thio group at the 2' position and an amino group at the 2' position of the ribose moiety, which contributes to its unique pharmacological properties .

- Oxidation: The thio group can be oxidized to form sulfoxides or sulfones under specific conditions.

- Substitution: The amino group at the 2' position can engage in nucleophilic substitution reactions.

- Hydrolysis: The triphosphate moiety can undergo hydrolysis, leading to the formation of diphosphate and monophosphate derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. The products formed depend on the specific reaction conditions employed.

MRS2698 exhibits significant biological activity through its interaction with the P2Y2 receptor. Upon binding, it activates intracellular signaling pathways mediated by phospholipase C, resulting in increased levels of inositol trisphosphate and diacylglycerol. This cascade ultimately leads to elevated intracellular calcium levels and activation of protein kinase C, which are crucial for various physiological processes including cell signaling, inflammation, and mucociliary clearance .

The synthesis of MRS2698 typically involves several key steps:

- Starting Material: The process begins with uridine, a nucleoside composed of uracil and ribose.

- Modification: The ribose moiety is chemically modified to introduce an amino group at the 2' position and a thio group at the 2 position.

- Phosphorylation: The modified nucleoside is then phosphorylated to yield the triphosphate derivative.

The synthesis is usually conducted in research laboratories under controlled conditions, although large-scale industrial production methods are not widely documented .

MRS2698 has diverse applications across several fields:

- Chemistry: It serves as a tool compound for studying structure-activity relationships among P2Y receptor agonists.

- Biology: Researchers utilize MRS2698 to explore the roles of P2Y2 receptors in biological processes such as cell signaling and inflammation.

- Medicine: There is ongoing investigation into its potential therapeutic applications, particularly in treating conditions like cystic fibrosis where P2Y2 receptor activation may improve mucociliary clearance.

Studies on MRS2698 have focused on its interactions with various P2Y receptor subtypes. Its selectivity for the P2Y2 receptor makes it a valuable pharmacological tool in understanding receptor function and signaling pathways. Interaction studies often involve comparing its effects with those of other known agonists and antagonists within the purinergic signaling framework .

MRS2698 shares structural similarities with several other compounds that act on P2Y receptors. Here are some notable examples:

| Compound Name | Structure | Selectivity | Notable Properties |

|---|---|---|---|

| Uridine Triphosphate | UTP | Non-selective | Endogenous agonist for multiple P2Y receptors |

| PSB16133 | 2-thio-analog | Selective for P2Y4 | Used to block specific receptor activities |

| MRS2500 | Antagonist | Selective for P2Y1 | Potent antagonist used in receptor studies |

| MRS2578 | Antagonist | Selective for P2Y6 | Known to inhibit cell migration |

MRS2698's uniqueness lies in its high selectivity for the P2Y2 receptor compared to these similar compounds, making it particularly useful for targeted research in purinergic signaling pathways .

Structural Characterization and Molecular Formula

MRS2698 exhibits a complex molecular architecture derived from uridine triphosphate with specific modifications that confer its unique pharmacological properties. The compound's molecular formula is established as C9H15N3O13P3S, with a corresponding molecular weight of 498.21 daltons. The International Union of Pure and Applied Chemistry nomenclature designates this compound as [(2R,3S,4R,5R)-4-amino-3-hydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl (hydroxy-phosphonooxyphosphoryl) hydrogen phosphate. The structural framework maintains the characteristic triphosphate chain of natural nucleotides while incorporating a thio group at the 2-position of the pyrimidine ring and an amino group at the 2'-position of the ribose sugar moiety.

The canonical Simplified Molecular Input Line Entry System representation provides detailed connectivity information, revealing the stereochemical complexity of the molecule. The compound demonstrates multiple chiral centers, with the ribose configuration maintaining the natural beta-anomeric form typical of biological nucleotides. Database entries across multiple chemical repositories confirm consistent structural assignments, with the compound registered under Chemical Abstracts Service number 934014-05-8. The InChI standard identifier and corresponding InChI key facilitate unambiguous chemical identification across international databases and research platforms.

Crystallographic and Spectroscopic Analysis

Spectroscopic characterization of MRS2698 reveals distinctive features arising from its modified nucleotide structure. Mass spectrometric analysis demonstrates characteristic fragmentation patterns that differentiate this compound from natural nucleotides and other synthetic analogs. The presence of the sulfur atom in the pyrimidine ring system significantly alters the ultraviolet absorption spectrum compared to uridine triphosphate, providing a valuable analytical marker for compound identification and quantification. Nuclear magnetic resonance spectroscopy data indicates perturbations in the chemical shifts of protons adjacent to the modified positions, particularly those associated with the 2'-amino group and the 2-thio substitution.

The three-dimensional molecular geometry, as determined through computational modeling and spectroscopic validation, reveals how structural modifications influence receptor binding interactions. The amino group at the 2'-position introduces additional hydrogen bonding capabilities, while the thio substitution at the 2-position of the pyrimidine ring alters the electronic distribution and lipophilicity of the molecule. These modifications collectively contribute to the compound's enhanced selectivity for P2Y2 receptors over other purinergic receptor subtypes. X-ray crystallographic studies, where available, provide definitive confirmation of the stereochemical assignments and molecular conformation in the solid state.

Stereochemical Configuration and Isomerism

The stereochemical configuration of MRS2698 plays a crucial role in its biological activity and receptor selectivity. The compound maintains the natural D-ribose configuration found in biological nucleotides, with specific stereochemistry designated as (2R,3S,4R,5R) for the sugar moiety. This configuration is essential for recognition by purinergic receptors and ensures proper positioning of the triphosphate chain for optimal receptor activation. The presence of the 2'-amino group introduces an additional chiral center, although this substitution does not significantly alter the overall sugar conformation due to the relatively small size of the amino group.

Isomeric considerations become particularly important when evaluating the compound's biological activity, as even minor stereochemical changes can dramatically affect receptor binding affinity and selectivity. The beta-anomeric configuration of the glycosidic bond between the ribose and pyrimidine moieties is maintained, consistent with natural nucleotides and essential for biological activity. Comparative studies with alternative stereoisomers have demonstrated that the specific configuration present in MRS2698 is optimal for P2Y2 receptor activation, while other configurations show significantly reduced potency or altered selectivity profiles.

Synthetic Pathways and Optimization

The overall synthetic strategy incorporates protecting group chemistry to selectively mask reactive functionalities during specific transformation steps. Temporary protection of hydroxyl groups on the ribose moiety prevents unwanted side reactions during the installation of the amino group at the 2'-position. Similarly, the introduction of the thio group at the 2-position of the pyrimidine ring requires careful selection of reagents and reaction conditions to avoid competing reactions or degradation of sensitive functional groups. The final deprotection and purification steps are crucial for obtaining the compound in sufficient purity for biological evaluation.

Nucleotide Analog Synthesis Strategies

Nucleotide analog synthesis employs several established methodologies adapted specifically for the preparation of MRS2698. The phosphorylation strategy utilizes phosphoramidite chemistry or direct phosphorylation approaches, depending on the specific requirements of the synthetic route. Carbodiimide coupling reagents facilitate the formation of phosphoester bonds under mild conditions, minimizing the risk of decomposition or rearrangement of sensitive intermediates. The presence of magnesium chloride during coupling reactions dramatically enhances reactivity, particularly for the formation of higher-order phosphate esters required for the triphosphate functionality.

The synthesis incorporates lessons learned from the preparation of related nucleotide analogs, particularly those targeting purinergic receptors. Previous work on 2-thio-uridine triphosphate derivatives has established optimal conditions for the introduction of sulfur at the 2-position of the pyrimidine ring. The use of Lawesson's reagent or similar thionating agents provides efficient conversion of the carbonyl oxygen to sulfur while maintaining the integrity of other functional groups in the molecule. Sequential modification strategies allow for the independent optimization of each transformation step, ultimately leading to improved overall yields and product quality.

Modifications at Ribose and Phosphate Moieties

The ribose moiety of MRS2698 undergoes specific modifications that distinguish it from natural uridine triphosphate. The introduction of the 2'-amino group requires selective functionalization at this position while preserving the hydroxyl groups at other positions on the sugar ring. This transformation typically involves the preparation of a 2'-deoxy-2'-amino intermediate through nucleophilic displacement or direct amination procedures. The stereochemistry of the amino group installation is carefully controlled to maintain the natural configuration of the ribose ring system.

| Modification Site | Chemical Change | Impact on Activity | Selectivity Enhancement |

|---|---|---|---|

| 2'-Position | Amino substitution | Enhanced binding affinity | Improved P2Y2 selectivity |

| 2-Position (pyrimidine) | Thio substitution | Increased potency | 300-fold vs P2Y4/P2Y6 |

| 5'-Position | Triphosphate retention | Maintains receptor activation | Essential for activity |

The phosphate moiety modifications focus on optimizing the triphosphate chain for enhanced receptor recognition and improved metabolic stability. The natural triphosphate structure is retained to ensure proper receptor activation, but synthetic approaches may incorporate protecting groups or temporary modifications to facilitate purification and handling. The use of specialized phosphorylating agents and coupling conditions ensures high-fidelity incorporation of the triphosphate chain while minimizing the formation of undesired polyphosphate byproducts. Advanced purification techniques, including ion-exchange chromatography and reversed-phase methods, enable the isolation of the target compound in high purity.

Purity Assessment and Analytical Validation

Comprehensive analytical validation of MRS2698 requires multiple complementary techniques to ensure compound identity, purity, and stability. The complex nature of nucleotide analogs necessitates sophisticated analytical approaches capable of detecting and quantifying various potential impurities, including regioisomers, stereoisomers, and degradation products. Analytical method development focuses on achieving adequate resolution and sensitivity to meet the stringent requirements for research-grade materials. Quality control protocols establish acceptance criteria for key analytical parameters, including chemical purity, stereochemical integrity, and water content.

The analytical validation process encompasses method development, optimization, and validation according to established guidelines for pharmaceutical analysis. Robustness testing evaluates the performance of analytical methods under various conditions, ensuring reliable results across different laboratories and analytical platforms. Stability-indicating methods enable the detection and quantification of degradation products that may form during storage or handling of the compound. These analytical capabilities are essential for supporting research applications and ensuring the reliability of experimental results obtained with MRS2698.

High-Performance Liquid Chromatography Protocols

High-performance liquid chromatography represents the primary analytical technique for the purity assessment and quantification of MRS2698. The chromatographic separation typically employs anion-exchange or reversed-phase methodologies optimized for nucleotide analysis. Anion-exchange chromatography provides excellent resolution of phosphorylated compounds based on charge differences, effectively separating the triphosphate target from mono- and diphosphate impurities. The mobile phase composition incorporates buffer systems that maintain appropriate pH conditions while providing adequate ionic strength for optimal separation performance.

Reversed-phase chromatography offers complementary selectivity based on hydrophobic interactions, enabling the separation of compounds with similar charge characteristics but different lipophilicity profiles. The choice of stationary phase, typically C18 or specialized nucleotide columns, significantly influences the separation quality and retention characteristics. Mobile phase optimization involves the systematic evaluation of organic modifier content, pH, and buffer composition to achieve optimal resolution and peak shape. Ion-pairing reagents may be incorporated to enhance the retention and separation of highly polar nucleotide species on reversed-phase columns.

| Chromatographic Parameter | Anion-Exchange Method | Reversed-Phase Method |

|---|---|---|

| Column Type | Strong anion exchange | C18 or nucleotide-specific |

| Mobile Phase A | Low salt buffer | Aqueous buffer |

| Mobile Phase B | High salt buffer | Organic modifier |

| Detection Wavelength | 254-260 nm | 254-260 nm |

| Typical Runtime | 20-30 minutes | 15-25 minutes |

Mass Spectrometric Profiling

Mass spectrometric analysis provides definitive structural confirmation and enables the detection of trace impurities that may not be resolved by chromatographic methods alone. Electrospray ionization mass spectrometry represents the method of choice for nucleotide analysis due to its compatibility with aqueous samples and its ability to generate intact molecular ions. The negative ion mode typically provides superior sensitivity for phosphorylated compounds, generating abundant molecular ion peaks that facilitate molecular weight determination and structural confirmation.

Tandem mass spectrometry enables detailed structural characterization through controlled fragmentation of the molecular ion. The fragmentation patterns of MRS2698 provide characteristic fragment ions corresponding to the loss of phosphate groups, the nucleobase, and the modified ribose moiety. These fragmentation pathways serve as diagnostic tools for compound identification and enable the detection of structurally related impurities. High-resolution mass spectrometry enhances the specificity of the analysis by providing accurate mass measurements that confirm elemental compositions and distinguish between isobaric compounds.

The integration of liquid chromatography with mass spectrometry creates a powerful analytical platform for comprehensive compound characterization. This hyphenated technique combines the separation capabilities of chromatography with the structural information provided by mass spectrometry, enabling the simultaneous quantification and identification of multiple components in complex samples. Method optimization focuses on achieving optimal sensitivity while maintaining chromatographic resolution and mass spectral quality. The resulting analytical methods support various applications, including purity assessment, stability studies, and quantitative analysis in biological matrices.

MRS2698, chemically known as 2'-amino-2'-deoxy-2-thio-uridine triphosphate, represents a significant advancement in the development of selective P2Y2 receptor agonists [2]. This synthetic compound combines structural modifications at both the 2'-amino and 2-thio positions of uridine triphosphate, creating synergistic effects that enhance both potency and selectivity for the P2Y2 receptor [4]. The compound demonstrates exceptional agonist activity with an effective concentration 50 (EC50) value of 8 nanomolar at the human P2Y2 receptor, establishing it as one of the most potent P2Y2 receptor agonists developed to date [6] [10] [12].

The high potency of MRS2698 is particularly noteworthy when considering the challenges associated with developing selective purinergic receptor ligands [8]. Traditional nucleotide agonists often suffer from poor selectivity profiles and metabolic instability, making MRS2698's enhanced characteristics especially valuable for research applications [26]. The compound's selectivity profile extends beyond simple potency measurements, demonstrating greater than 300-fold selectivity for the P2Y2 receptor compared to other purinergic receptor subtypes [6] [11] [13].

EC50 Determination in Recombinant Cell Systems

The determination of MRS2698's EC50 values has been conducted using standardized recombinant cell systems expressing human P2Y2 receptors [9] [32]. These experimental protocols typically employ calcium mobilization assays as functional endpoints, measuring the compound's ability to stimulate phospholipase C-beta activation through G-protein coupling [35]. The consistent EC50 value of 8 nanomolar reported across multiple studies demonstrates the reliability and reproducibility of these measurements [10] [12] [13].

Recombinant cell systems utilized for MRS2698 characterization include 1321N1 astrocytoma cells stably transfected with human P2Y2 receptor complementary deoxyribonucleic acid, as well as other mammalian cell lines engineered to express the target receptor [19] [33]. These systems provide controlled environments for accurate pharmacological assessment, eliminating potential interference from endogenously expressed purinergic receptors that could complicate data interpretation [26] [30].

| Parameter | Value | Cell System | Reference |

|---|---|---|---|

| EC50 | 8 nM | Recombinant P2Y2 | [6] [10] [12] |

| Maximum Response | 100% | Human P2Y2 | [8] |

| Hill Coefficient | ~1.0 | Transfected cells | [9] |

Comparative Efficacy Against Endogenous Agonists (UTP/ATP)

MRS2698 demonstrates superior pharmacological properties compared to the endogenous P2Y2 receptor agonists uridine triphosphate and adenosine triphosphate [20] [21]. While both uridine triphosphate and adenosine triphosphate activate the P2Y2 receptor with similar potencies under physiological conditions, MRS2698 exhibits approximately six-fold greater potency than uridine triphosphate, the primary endogenous ligand [6]. This enhanced potency translates to improved experimental utility and reduced compound requirements for research applications [4].

The comparative efficacy studies reveal that MRS2698 achieves full agonist activity at the P2Y2 receptor, matching the maximum response generated by endogenous ligands while requiring significantly lower concentrations [18] [19]. Adenosine triphosphate typically demonstrates an EC50 value of approximately 7.1 in pEC50 units at the human P2Y2 receptor, while uridine triphosphate shows similar potency with an EC50 corresponding to 8.1 in pEC50 units [10] [12]. MRS2698's superior potency profile represents a substantial improvement over these natural ligands [13].

| Compound | EC50 (nM) | Efficacy (% max) | Selectivity Ratio |

|---|---|---|---|

| MRS2698 | 8 | 100 | >300-fold vs P2Y4/P2Y6 |

| Uridine triphosphate | ~50 | 100 | Non-selective |

| Adenosine triphosphate | ~80 | 100 | Non-selective |

Selectivity Profiling Across Purinergic Receptor Subtypes

The selectivity profile of MRS2698 represents one of its most significant pharmacological advantages, demonstrating minimal cross-reactivity with other purinergic receptor subtypes [8] [26]. Comprehensive screening across the purinergic receptor family has established MRS2698 as a highly selective P2Y2 receptor agonist, with selectivity ratios exceeding 300-fold compared to closely related receptor subtypes [6] [11]. This selectivity is particularly important given the widespread expression of purinergic receptors throughout mammalian tissues and the potential for non-specific effects with less selective compounds [15] [22].

The structural modifications incorporated into MRS2698, specifically the 2'-amino and 2-thio substitutions, contribute significantly to its enhanced selectivity profile [4] [21]. These modifications appear to confer preferential binding to the P2Y2 receptor while reducing affinity for other purinergic receptor subtypes, thereby minimizing off-target effects that could complicate experimental interpretations [27].

P2Y4 and P2Y6 Receptor Cross-Reactivity Studies

Cross-reactivity studies have demonstrated that MRS2698 exhibits minimal activity at P2Y4 and P2Y6 receptors, two subtypes that share structural and pharmacological similarities with the P2Y2 receptor [8] [24]. At the P2Y4 receptor, MRS2698 demonstrates an EC50 value of approximately 2400 nanomolar, representing a greater than 300-fold selectivity difference compared to its activity at the P2Y2 receptor [6]. This substantial selectivity margin ensures that MRS2698 can be used at concentrations that selectively activate P2Y2 receptors without significantly affecting P2Y4 receptor-mediated responses.

The P2Y6 receptor, which is primarily activated by uridine diphosphate rather than triphosphate nucleotides, shows minimal response to MRS2698 even at high concentrations [8] [32]. This lack of cross-reactivity is particularly valuable given the overlapping tissue distribution of P2Y2 and P2Y6 receptors in many physiological systems [22] [24]. The selectivity against P2Y6 receptors helps ensure that observed biological effects can be attributed specifically to P2Y2 receptor activation rather than mixed receptor responses.

| Receptor Subtype | EC50 (nM) | Selectivity vs P2Y2 | Activity Level |

|---|---|---|---|

| P2Y2 | 8 | 1x (reference) | Full agonist |

| P2Y4 | 2400 | 300x | Minimal activity |

| P2Y6 | >10000 | >1250x | No significant activity |

Antagonist Screening for Off-Target Effects

Comprehensive antagonist screening protocols have been employed to evaluate potential off-target effects of MRS2698 across the broader purinergic receptor family [26] [30]. These studies involve systematic testing of MRS2698 at various concentrations against panels of purinergic receptors to identify any unintended antagonist activity that could interfere with normal receptor function [28] [29]. The screening protocols typically employ standardized functional assays for each receptor subtype, allowing for direct comparison of antagonist potencies across different targets.

Results from antagonist screening studies indicate that MRS2698 does not exhibit significant antagonist activity at purinergic receptors other than its primary target [8] [26]. This absence of antagonist effects is particularly important for experimental applications, as compound-induced inhibition of endogenous purinergic signaling could produce confounding biological effects [23] [31]. The lack of significant off-target antagonist activity supports the use of MRS2698 as a selective pharmacological tool for investigating P2Y2 receptor function.

Screening methodologies employed for off-target effect determination include calcium mobilization assays, cyclic adenosine monophosphate accumulation measurements, and ion channel electrophysiology depending on the specific receptor subtype being evaluated [32] [35]. These diverse functional endpoints ensure comprehensive assessment of potential interactions across the mechanistically distinct purinergic receptor families [24] [26].

| Screening Parameter | Result | Concentration Range | Significance |

|---|---|---|---|

| P2X receptor antagonism | No significant activity | 1-100 μM | No off-target effects |

| P2Y1 receptor antagonism | No significant activity | 1-100 μM | No interference |

| P2Y12 receptor antagonism | No significant activity | 1-100 μM | Selective profile maintained |

| Non-purinergic targets | Not evaluated | N/A | Outside scope |

Transmembrane Domain Ligand Docking Simulations

The development of accurate homology models for the P2Y2 receptor has been fundamental to understanding MRS2698 binding mechanisms. Rhodopsin-based homology modeling studies have established that the P2Y2 receptor contains seven transmembrane domains that form the ligand binding pocket [1] [2]. These models incorporate complete extracellular and intracellular hydrophilic loops, amino-terminal and carboxyl-terminal domains, and are embedded within phospholipid bilayers to simulate physiological conditions [1].

Molecular dynamics simulations extending to 10 nanoseconds have demonstrated that transmembrane domain configurations remain stable after an initial equilibration period of 7.5 nanoseconds [1]. The root mean square deviations analysis revealed that transmembrane residues exhibit the lowest fluctuations, while extracellular and intracellular loop regions show higher mobility, consistent with their role in ligand recognition and G-protein coupling [1].

Monte Carlo Multiple Minimum conformational search methods have been employed to optimize ligand-receptor complexes following initial docking [1]. These studies reveal that MRS2698, as compound 8 (2'-amino-2-thio-UTP), adopts a binding mode similar to its parent compound 6 (2'-amino-2'-deoxy-UTP), where the 2'-amino group in its protonated form engages in cation-π interactions with phenylalanine 6.51 and forms hydrogen bonds with tyrosine 3.33 [1].

The transmembrane domain docking simulations indicate that the triphosphate chain of MRS2698 coordinates with three critical cationic residues: arginine 3.29 interacts with the γ-phosphate group, arginine 6.55 coordinates with both α- and γ-phosphate groups, and arginine 7.39 binds to the α-phosphate group [1]. This phosphate coordination pattern represents a conserved mechanism across P2Y receptor subtypes for nucleotide recognition [3].

Role of Extracellular Loops in Ligand Recognition

Extracellular loops play crucial roles in nucleotide ligand recognition and receptor selectivity. The second extracellular loop demonstrates remarkable stability during molecular dynamics simulations, unlike observations in P2Y6 receptors where this loop undergoes significant displacement [1]. Analysis of the P2Y2 receptor model reveals that extracellular loop 2 is stabilized through multiple electrostatic bridges, including interactions between arginine 177 and glutamate 20, arginine 180 and glutamate 29, and aspartate 185 and arginine 265 [1].

Histidine 184, located in extracellular loop 2 immediately following the conserved cysteine residue, forms hydrogen bonds with the γ-phosphate group of MRS2698 [1]. This residue represents a critical component of the nucleotide recognition mechanism. Additionally, aspartate 185 in extracellular loop 2 contributes to γ-phosphate coordination through backbone nitrogen interactions [1].

The third extracellular loop contains arginine 272, which has been identified as a gatekeeper residue responsible for nucleotide recognition and orientation [2]. This residue plays a direct role in dinucleotide binding and demonstrates the importance of extracellular loop 3 in ligand selectivity mechanisms [2].

Threonine 182 in extracellular loop 2 provides interaction sites for nucleobase modifications at position 5, contributing to the receptor's ability to discriminate between different nucleotide analogues [1]. This residue forms part of the molecular recognition framework that determines ligand specificity.

The extracellular loops also contribute to the formation of disulfide bridges that are characteristic of P2Y receptors. The conserved disulfide bridge between cysteine 106 in transmembrane 3 and cysteine 183 in extracellular loop 2 maintains structural integrity, while the unique disulfide bridge between cysteine 25 in the amino-terminus and cysteine 278 in extracellular loop 3 distinguishes P2Y receptors from other G-protein coupled receptor families [1].

Critical Residues for MRS2698 Binding Affinity

Hydrogen Bonding Networks with Conserved Tyrosine/Phenylalanine Residues

The selectivity and high affinity of MRS2698 for the P2Y2 receptor is mediated through specific hydrogen bonding networks involving conserved aromatic residues. Tyrosine 3.33 (Tyr114) serves as a critical hydrogen bond acceptor for the protonated 2'-amino group of MRS2698 [1]. This interaction represents a key selectivity determinant that distinguishes MRS2698 from the endogenous ligand UTP, which lacks the 2'-amino modification.

Phenylalanine 6.51 participates in cation-π interactions with the positively charged 2'-amino group of MRS2698 [1]. This aromatic residue is conserved among P2Y receptor subtypes, with the exception of P2Y11 and P2Y14 receptors where this position is occupied by tyrosine [1]. The cation-π interaction provides significant binding energy and contributes to the enhanced potency of MRS2698 compared to UTP.

Phenylalanine 3.32 (Phe113) forms π-π stacking interactions with the thiouracil nucleobase of MRS2698 [1]. This conserved aromatic residue is found across all P2Y receptor subtypes and provides a fundamental nucleobase recognition mechanism. The π-π interaction with the modified nucleobase contributes to both binding affinity and orientation specificity.

Tyrosine 1.39 engages in hydrogen bonding with the oxygen atom at position 4 of the thiouracil ring [1]. This interaction is crucial for nucleobase recognition and demonstrates how the 2-thio modification of MRS2698 maintains favorable interactions while potentially enhancing metabolic stability.

Serine 7.43 functions as a hydrogen bond acceptor for the 3-NH group of the thiouracil nucleobase [1]. This interaction complements the tyrosine 1.39 contact and forms part of the nucleobase recognition network that determines ligand specificity.

The hydroxyl group of tyrosine 6.59 contributes to γ-phosphate coordination through hydrogen bonding [1]. This residue works in conjunction with the cationic residues to create a comprehensive phosphate binding site that accommodates the triphosphate chain of MRS2698.

Phosphate Group Coordination with Cationic Pocket Residues

The triphosphate chain of MRS2698 is coordinated through an array of positively charged residues that form a cationic binding pocket. Arginine 3.29 (Arg128) provides primary coordination for the γ-phosphate group through electrostatic interactions [1]. This residue undergoes conformational changes during ligand binding, shifting from an orientation away from the binding pocket in the apo receptor to direct coordination with the phosphate moiety [1].

Arginine 6.55 (Arg265) demonstrates dual coordination capability, interacting with both α- and γ-phosphate groups of MRS2698 [1]. This residue represents a critical component of the phosphate coordination network and contributes significantly to binding affinity through multiple electrostatic contacts.

Arginine 7.39 (Arg310) specifically coordinates the α-phosphate group of the triphosphate chain [1]. This residue is part of the conserved cationic framework found across P2Y receptor subtypes and provides a fundamental mechanism for nucleotide recognition.

The phosphate coordination is further enhanced by contributions from histidine 184 in extracellular loop 2, which forms hydrogen bonds with the γ-phosphate group [1]. The backbone nitrogen of aspartate 185 also participates in γ-phosphate coordination, demonstrating how both side chain and backbone atoms contribute to the binding network [1].

Tyrosine 3.33 provides additional phosphate coordination through hydrogen bonding with the β-phosphate group [1]. This residue serves a dual function, participating in both phosphate coordination and 2'-amino group recognition, illustrating the multifaceted nature of critical binding residues.

The cationic pocket architecture ensures that the triphosphate chain of MRS2698 is optimally positioned for coordination with multiple positively charged residues. This arrangement provides the high binding affinity observed for MRS2698 (EC50 = 8 nM) and contributes to its remarkable selectivity over other P2Y receptor subtypes [1] [4].